molecular formula C28H28F3N3O B2748231 N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-78-2

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No. B2748231
CAS RN: 866018-78-2
M. Wt: 479.547
InChI Key: KRWMTIFNHGNEQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrazole ring could be formed via a cyclization reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

One area of scientific research application for compounds similar to N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is in the synthesis of heterocyclic compounds. These compounds often have potential antimicrobial activities. For example, research has been conducted on the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting the significance of such compounds in medicinal chemistry (Hafez, Alshammari, & El-Gazzar, 2015).

Anti-inflammatory and Antitumor Agents

Another significant area of research is the development of anti-inflammatory and antitumor agents. Benzamide derivatives, for example, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies are crucial in the discovery of new therapeutic agents (Ş. Küçükgüzel et al., 2013).

Ethylene Biosynthesis Inhibition

In the field of plant biology, compounds similar to this compound have been researched for their ability to inhibit ethylene biosynthesis. This application is significant in agriculture, as controlling ethylene production can impact fruit ripening and flower senescence, potentially reducing postharvest loss (Sun et al., 2017).

Novel Synthetic Routes and Antiviral Activities

The development of novel synthetic routes for the creation of derivatives of these compounds has been a focus as well. Such research often aims to discover compounds with significant antiviral activities, including against avian influenza viruses (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMTIFNHGNEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=C4CCCC4=N3)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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